molecular formula C7H15I B3051133 Heptane, 3-iodo- CAS No. 31294-92-5

Heptane, 3-iodo-

Cat. No. B3051133
CAS RN: 31294-92-5
M. Wt: 226.1 g/mol
InChI Key: LVPGHYVXKUXNQR-UHFFFAOYSA-N
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Description

Heptane, 3-iodo- is a chemical compound that is commonly used in scientific research. It is a halogenated hydrocarbon that is often used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Thermophysical Property Data Analysis

3-iodoheptane is used in the analysis of thermophysical property data . The National Institute of Standards and Technology (NIST) has a web application that provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 3-iodoheptane . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Carbon-Carbon Bond Formation

3-iodoheptane is used in the formation of carbon-carbon bonds . Terminal alkenes, R–CH=CH2 (R=Et, n-Pr, n-Bu, n-Hex), can be readily transformed into 1-chloro-3-iodoalkanes by the AIBN-induced free radical addition of chloroiodomethane . This process is used in the preparation and synthetic application of 1-chloro-3-iodoheptane .

Functionalization of Star-Shaped Molecules

3-iodoheptane is used in the functionalization of symmetrical star-shaped molecules with carborane clusters . This process is important in the field of materials science, where the properties of materials can be tailored by modifying their molecular structure.

Synthesis of Dialkyl 2-butylcyclobutane-1,1-dicarboxylates

3-iodoheptane is used in the synthesis of dialkyl 2-butylcyclobutane-1,1-dicarboxylates . This compound is obtained by reacting 1-chloro-3-iodoheptane with dialkyl malonates in the presence of alkoxides in alcohols .

Synthesis of (E)-3-octene-1,1-dicarboxylates

3-iodoheptane is also used in the synthesis of (E)-3-octene-1,1-dicarboxylates . This compound can be obtained preferentially by the choice of the experimental parameters .

6. Synthesis of (E)-5-decenyl Acetate and 1,4-Nonanolide The olefinic product, 7, obtained from the reaction involving 3-iodoheptane, is further utilized for the synthesis of (E)-5-decenyl acetate and/or 1,4-nonanolide .

properties

IUPAC Name

3-iodoheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15I/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPGHYVXKUXNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334379
Record name Heptane, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptane, 3-iodo-

CAS RN

31294-92-5
Record name Heptane, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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